2,6,8-Trimethylquinoline-4-carboxylic acid
Overview
Description
2,6,8-Trimethylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 . The IUPAC name for this compound is 2,6,8-trimethyl-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 2,6,8-Trimethylquinoline-4-carboxylic acid is 1S/C13H13NO2/c1-7-4-8(2)12-10(5-7)11(13(15)16)6-9(3)14-12/h4-6H,1-3H3, (H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2,6,8-Trimethylquinoline-4-carboxylic acid has a molecular weight of 215.25 . The compound should be stored at a temperature between 28 C .Scientific Research Applications
Photolabile Protecting Groups
One intriguing application involves the synthesis and photochemistry of photolabile protecting groups for carboxylic acids, such as 8-bromo-7-hydroxyquinoline (BHQ), which exhibits greater single photon quantum efficiency and sufficient sensitivity to multiphoton-induced photolysis for in vivo use. These characteristics make BHQ and similar compounds valuable for caging biological messengers, indicating potential areas of application for related trimethylquinoline derivatives in biochemical and medical research (Fedoryak & Dore, 2002).
Antibacterial Activity
Research on quinoline carboxylic acids, such as the study on antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, highlights their significant activities against both Gram-positive and Gram-negative bacteria. This suggests that derivatives of trimethylquinoline could serve as a basis for developing new antibacterial agents, underscoring the relevance of such compounds in pharmaceutical sciences (Koga et al., 1980).
NMDA Receptor Antagonism
The exploration of 2-carboxytetrahydroquinoline derivatives for antagonist activity at the glycine site on the NMDA receptor provides a foundation for the neuropharmacological applications of quinoline derivatives. This research avenue is crucial for developing therapeutic agents aimed at modulating neurotransmission and treating neurological disorders (Carling et al., 1992).
Synthetic Studies on Marine Drugs
The synthesis of chromene carboxylic acid derivatives, like the study on 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, demonstrates the potential of quinoline derivatives in contributing to structural-activity relationship studies of antitumor antibiotics and other natural products. This application is pertinent to medicinal chemistry and drug design, where the structural diversity of quinoline derivatives can lead to novel therapeutic agents (Li et al., 2013).
PARP-1 Inhibition
Quinoline-8-carboxamides have been designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design due to its involvement in DNA repair processes. The synthesis of 3-substituted quinoline-8-carboxamides showcases the therapeutic potential of quinoline derivatives in cancer treatment and possibly other diseases related to DNA damage response mechanisms (Lord et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2,6,8-trimethylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-7-4-8(2)12-10(5-7)11(13(15)16)6-9(3)14-12/h4-6H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODVVXXIFHFAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,8-Trimethylquinoline-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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